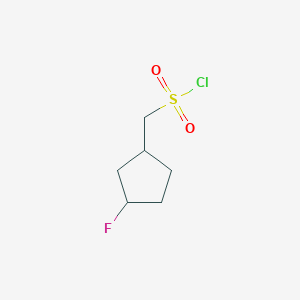

(3-Fluorocyclopentyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

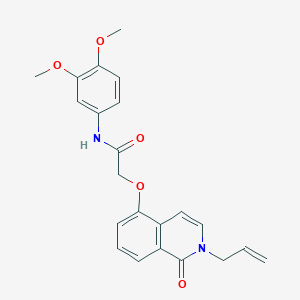

“(3-Fluorocyclopentyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1803570-66-2 . It has a molecular weight of 200.66 .

Molecular Structure Analysis

The molecular formula of “(3-Fluorocyclopentyl)methanesulfonyl chloride” is C6H10ClFO2S .Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is a precursor to many compounds. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Scientific Research Applications

Acceleration of Enzyme Reactions

Methanesulfonyl derivatives have been studied for their ability to accelerate enzyme reactions, specifically highlighting the interaction with acetylcholinesterase. Substituted ammonium ions were found to significantly increase the rate of reaction, suggesting potential applications in enzymology and drug development (Kitz & Wilson, 1963).

Electrochemical Properties

The electrochemical properties of methanesulfonyl chloride (MSC) have been investigated, demonstrating its utility in forming room temperature ionic liquids, which are beneficial for sodium insertion into vanadium pentoxide. This process is crucial for the development of cathodes in battery technology (Su, Winnick, & Kohl, 2001).

Molecular Structure Analysis

Studies on the molecular structure of methane sulfonyl chloride provide insights into its chemical behavior, which is essential for designing and synthesizing new chemical entities with specific properties. Electron diffraction techniques have been used to understand the geometrical parameters, aiding in the development of compounds with desired chemical and physical characteristics (Hargittai & Hargittai, 1973).

Solvolysis and Reaction Rate Studies

The solvolysis of methanesulfonyl derivatives has been thoroughly examined, providing valuable data on reaction rates and mechanisms. Such studies are fundamental to synthetic chemistry, offering pathways to create diverse chemical compounds efficiently (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

Fluoromethylation Reactions

Research into efficient methodologies for the fluoromethylation of alkyl and benzyl halides using fluorobis(phenylsulfonyl)methane highlights the versatility of methanesulfonyl chloride derivatives in organic synthesis. This work is pivotal for the development of new pharmaceuticals and materials with fluorine-containing functional groups (Prakash et al., 2009).

Safety and Hazards

Methanesulfonyl chloride, a related compound, is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name |

(3-fluorocyclopentyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)4-5-1-2-6(8)3-5/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDBCNWSUOTLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)

![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)

![N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2842675.png)

![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)